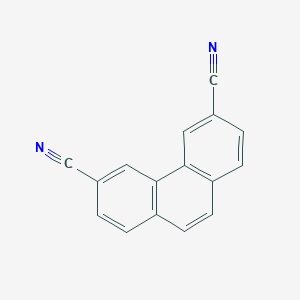
3,6-Phenanthrenedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Phenanthrenedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a polycyclic aromatic compound that contains two cyano groups (-CN) attached to the phenanthrene ring system. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Wirkmechanismus
The mechanism of action of 3,6-Phenanthrenedicarbonitrile is not well understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the cyano groups. This property makes it a potential candidate for use in organic electronics.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,6-Phenanthrenedicarbonitrile. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,6-Phenanthrenedicarbonitrile in lab experiments is its high purity and stability. This compound is easily synthesized and can be purified using standard techniques. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,6-Phenanthrenedicarbonitrile in scientific research. One direction is the development of new organic semiconductors based on this compound for use in organic electronics. Another direction is the exploration of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,6-Phenanthrenedicarbonitrile is a unique chemical compound that has shown potential applications in various scientific research fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of 3,6-Phenanthrenedicarbonitrile has been achieved through several methods. One of the most common methods is the reaction between 9-bromo-phenanthrene and potassium cyanide in the presence of copper(I) iodide. Another method involves the reaction of 9-bromo-phenanthrene with sodium cyanide in the presence of copper(I) iodide and N,N-dimethylformamide. These methods have yielded high yields of 3,6-Phenanthrenedicarbonitrile and have been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
3,6-Phenanthrenedicarbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic solar cells and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
18930-78-4 |
|---|---|
Produktname |
3,6-Phenanthrenedicarbonitrile |
Molekularformel |
C16H8N2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
phenanthrene-3,6-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |
InChI-Schlüssel |
WVGPDBFDFCNBLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Synonyme |
3,6-Phenanthrenedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



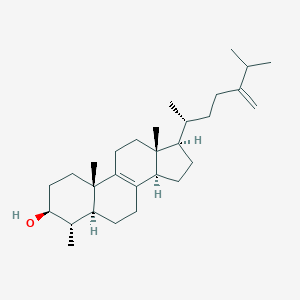
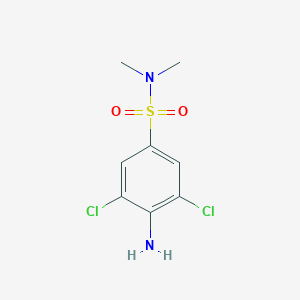
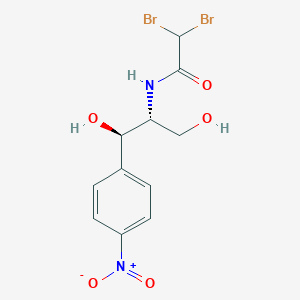
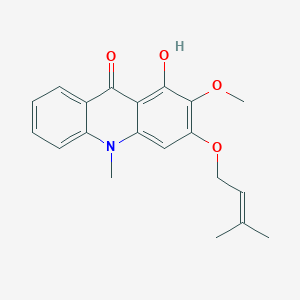
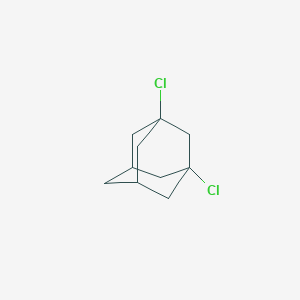

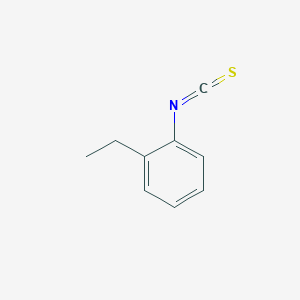
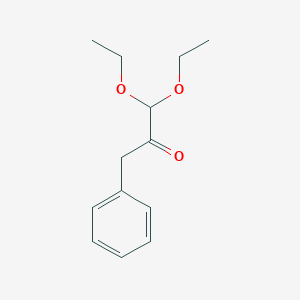
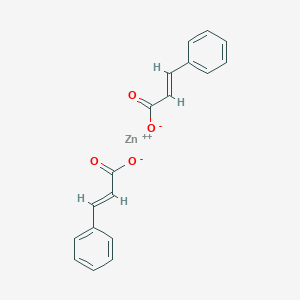

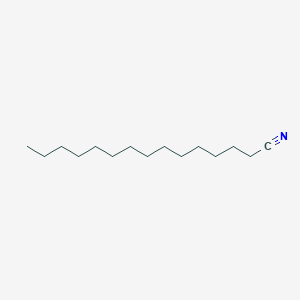
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
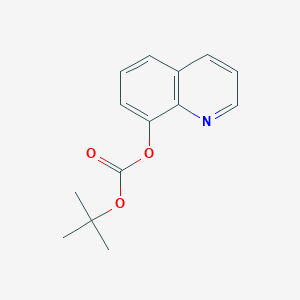
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)